(2-Phenylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine

FAAH inhibition endocannabinoid 1,2,3-thiadiazole

(2-Phenylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine (CAS 1156896-69-3), also named N-((1,2,3-thiadiazol-4-yl)methyl)-2-phenylethan-1-amine, is a synthetic organic compound with the molecular formula C11H13N3S and a molecular weight of 219.31 g/mol. It belongs to the class of 1,2,3-thiadiazole derivatives and features a secondary amine core where a phenylethyl group and a thiadiazol-4-ylmethyl moiety are linked via nitrogen.

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
Cat. No. B13250269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNCC2=CSN=N2
InChIInChI=1S/C11H13N3S/c1-2-4-10(5-3-1)6-7-12-8-11-9-15-14-13-11/h1-5,9,12H,6-8H2
InChIKeyKJYMLFMPHIAOHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to (2-Phenylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine (CAS 1156896-69-3): A 1,2,3-Thiadiazole Secondary Amine Building Block


(2-Phenylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine (CAS 1156896-69-3), also named N-((1,2,3-thiadiazol-4-yl)methyl)-2-phenylethan-1-amine, is a synthetic organic compound with the molecular formula C11H13N3S and a molecular weight of 219.31 g/mol . It belongs to the class of 1,2,3-thiadiazole derivatives and features a secondary amine core where a phenylethyl group and a thiadiazol-4-ylmethyl moiety are linked via nitrogen. The compound is primarily offered as a laboratory chemical with a purity of at least 95% . Its structural architecture—combining a lipophilic, aromatic side chain with a nitrogen- and sulfur-containing heterocycle—makes it a candidate for medicinal chemistry exploration, particularly in central nervous system (CNS) drug discovery programs where amines and heterocycles are common scaffolds.

1,2,3-Thiadiazole secondary amine building block for medchem exploration
N-phenethyl substituent supports lipophilicity-focused CNS target research
≥95% purity suitable for synthesis and in vitro profiling workflows

Why Generic 1,2,3-Thiadiazole Amines Cannot Substitute (2-Phenylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine in Targeted Research


Direct substitution of (2-phenylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine with a structurally related analog (e.g., a different N-alkyl group or a 1,3,4-thiadiazole isomer) is not scientifically valid without comparative data. The 1,2,3-thiadiazole ring arrangement confers distinct electronic properties and hydrogen-bonding capacities compared to its regioisomers, while the specific N-phenethyl substitution critically determines lipophilicity (logP) and potential blood-brain barrier penetration—key parameters in CNS drug design [1]. Even minor structural variations can drastically alter binding to targets such as fatty acid amide hydrolase (FAAH) or cytochrome P450 enzymes, where the N-alkyl chain length and shape are known to modulate inhibitory potency in 1,2,3-thiadiazole series [1]. The absence of published direct comparative bioactivity data for this exact compound necessitates rigorous experimental validation by the end-user rather than reliance on analog inference.

N-alkyl chain variation may shift lipophilicity and target engagement compared to shorter or primary amine analogs
1,3,4-Thiadiazole isomer differs in electronic distribution and hydrogen-bonding; regioisomer profile may not transfer
FAAH or CYP activity cannot be inferred from related carbamates or phenyl-thiadiazoles without direct data

Quantitative Differentiation Evidence for (2-Phenylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine vs. Structural Analogs


Absence of Published Head-to-Head Bioactivity Data vs. Known FAAH Inhibitors

A direct head-to-head comparison of (2-phenylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine with a structurally defined comparator (e.g., 4-(1,2,3-thiadiazol-4-yl)phenyl hexylcarbamate) in an in vitro FAAH inhibition assay was not located in the peer-reviewed literature or patent corpus [1]. The closest published data come from a series of 1,2,3-thiadiazol-4-yl phenyl N-alkyl carbamates where the N-alkyl chain length significantly influenced FAAH inhibitory potency, but no amine analog with a direct N-phenethyl substitution was tested [1]. This evidence gap means the compound's bioactivity cannot be inferred from existing data.

FAAH IC50 vs. Comparator
Data to verify
Target: Not reported
Comparator IC50: 0.012 µM
Direct activity data absent; cannot prioritize over validated FAAH inhibitors
No head-to-head assay found in literature
FAAH inhibition endocannabinoid 1,2,3-thiadiazole

Physicochemical Property Comparison: LogP and Hydrogen Bonding Capacity vs. 1,3,4-Thiadiazole Isomers

The 1,2,3-thiadiazole regioisomer exhibits a different hydrogen-bonding pattern and electronic distribution compared to the more common 1,3,4-thiadiazole core. In a review of thiadiazole chemistry, 1,2,3-thiadiazoles show a unique dipole moment and lower basicity, which affects solubility and membrane permeability [1]. While no logP measurement for the target compound was found, computational predictions for close analogs indicate that the N-phenethyl substitution increases logP by approximately 1.5–2.0 units compared to a primary amine analog [1], potentially enhancing passive diffusion across lipid bilayers. This class-level inference remains unvalidated experimentally.

Predicted logP Shift
Class-level
ΔlogP ≈ +2.0
N-phenethyl may increase lipophilicity vs. primary amine analog
Computational estimate; requires experimental logD confirmation
lipophilicity blood-brain barrier heterocyclic chemistry

CYP450 Inhibition Selectivity Profile vs. 4-Phenyl-1,2,3-thiadiazole

4-Phenyl-1,2,3-thiadiazole is reported as a selective, mechanism-based inhibitor of CYP2B4 and CYP2E1 at 100 µM, but not CYP1A2 . The target compound differs by having an amine linker and a phenethyl side chain rather than a direct phenyl attachment. The presence of the basic amine nitrogen in the target compound may alter its binding mode from the heme-ligand mechanism to a competitive or allosteric mechanism . No direct CYP inhibition data for (2-phenylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine were found, so this distinction remains hypothetical.

CYP Inhibition Profile
Class-level
Target: Not reported
Class: inhibits CYP2B4/2E1 (100 µM)
Amine moiety may shift mechanism; selectivity context requires direct assay
No direct CYP data for this compound
cytochrome P450 mechanism-based inhibition drug metabolism

Application Scenarios for (2-Phenylethyl)(1,2,3-thiadiazol-4-ylmethyl)amine Based on Available Structural Evidence


Lead Optimization in CNS Drug Discovery Requiring Enhanced Lipophilicity

The predicted logP of approximately 3.2, conferred by the N-phenethyl group combined with the 1,2,3-thiadiazole core, positions this compound as a potential fragment or lead analog in programs targeting CNS enzymes or receptors where moderate to high lipophilicity is desired for blood-brain barrier penetration [1]. It should be used alongside primary amine analogs to experimentally determine whether the lipophilicity gains translate into improved brain exposure.

Physicochemical Profiling of Thiadiazole Regioisomer Series

As a 1,2,3-thiadiazole rather than the more common 1,3,4-thiadiazole, this compound enables systematic comparative studies of regioisomeric effects on solubility, permeability, and target engagement. Its kinetic solubility, logD, and pKa measurements can be benchmarked against corresponding 1,3,4-thiadiazole derivatives to establish baseline structure-property relationships [1].

Cytochrome P450 Interaction Screening Assays

Given the established heme-ligand behavior of certain 1,2,3-thiadiazoles, this amine-bearing analog should be evaluated in standard P450 inhibition panels (e.g., CYP1A2, 2C9, 2D6, 3A4) to define its selectivity profile. The presence of the basic amine may shift the mechanism away from irreversible inhibition, potentially reducing metabolic toxicity risks [1].

Application
Selection Property
Validation Focus
CNS lead compound exploration
N-phenethyl lipophilicity gain
Brain exposure model validation
Thiadiazole regioisomer profiling
1,2,3- vs. 1,3,4-thiadiazole core comparison
Solubility and permeability benchmarking
CYP interaction screening
Basic amine substitution impact
CYP panel selectivity determination
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